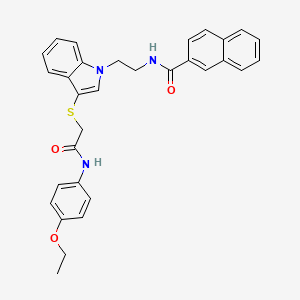
N-(2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a useful research compound. Its molecular formula is C31H29N3O3S and its molecular weight is 523.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .
Mode of Action
It is believed to interact with its target, cathepsin s, and modulate its activity . This interaction could lead to changes in the biochemical processes that Cathepsin S is involved in .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its target, it could potentially influence processes such as antigen presentation and bone remodeling .
生物活性
N-(2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a complex organic compound that exhibits promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃S |
| Molecular Weight | 382.49 g/mol |
| CAS Number | 1021026-69-6 |
The biological activity of this compound primarily involves its interaction with specific molecular targets, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes by binding to their active sites, thus blocking their activity. This is particularly relevant in the context of cancer and inflammatory diseases.
- Receptor Modulation : It may act as a modulator of nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype, which plays a crucial role in neuroprotection and anti-inflammatory responses .
- Oxidative Stress Reduction : The compound exhibits antioxidant properties, reducing oxidative stress in cellular models, which is beneficial for conditions like neurodegenerative diseases .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer activity against various cancer cell lines. In vitro studies have shown:
- Cell Proliferation Inhibition : The compound effectively inhibits the proliferation of cancer cells, including breast and lung cancer cell lines.
- Induction of Apoptosis : Mechanistic studies reveal that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to:
- Reduce Cytokine Production : Inflammatory cytokines such as TNF-alpha and IL-6 are significantly reduced upon treatment with this compound in experimental models.
- Inhibit NF-kB Pathway : It inhibits the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory genes .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited cell growth in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range.
- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition, suggesting its potential as a neuroprotective agent .
- Inflammatory Disease Model : In a model of rheumatoid arthritis, treatment with this compound led to significant reductions in joint swelling and inflammatory markers.
特性
IUPAC Name |
N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O3S/c1-2-37-26-15-13-25(14-16-26)33-30(35)21-38-29-20-34(28-10-6-5-9-27(28)29)18-17-32-31(36)24-12-11-22-7-3-4-8-23(22)19-24/h3-16,19-20H,2,17-18,21H2,1H3,(H,32,36)(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQPUEWETHYFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














